molecular formula C12H15Cl2N3 B13463760 (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2901044-06-0

(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B13463760
CAS No.: 2901044-06-0
M. Wt: 272.17 g/mol
InChI Key: CPVSXCVIIHGLIH-WWPIYYJJSA-N
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Description

(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves the formation of the pyrimidine ring followed by its attachment to the phenyl group and subsequent amination. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and phenyl-substituted ethanamines . Examples are:

Uniqueness

(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenyl group and ethanamine moiety makes it a versatile compound with diverse applications .

Biological Activity

(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • CAS Number : Not available
  • Storage Conditions : Inert atmosphere, room temperature

The compound demonstrates various biological activities primarily through its interactions with specific biological targets:

  • Antiproliferative Activity : It has shown promise as an antiproliferative agent against cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit tubulin assembly disrupts microtubule dynamics, leading to mitotic delay and cell death .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth .

Antiproliferative Studies

A study highlighted the compound's effectiveness against HeLa cells, reporting a GI50 value of 0.022 µM, indicating potent antiproliferative activity. Additionally, in vivo studies demonstrated significant tumor size reduction in mouse models without adverse side effects .

Antimicrobial Studies

In vitro tests revealed that the compound has strong antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. These findings underline its potential as a therapeutic agent for treating bacterial infections .

Comparative Table of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntiproliferativeHeLa Cells0.022 µM
AntiproliferativeMCF-7 Cells0.035 µM
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntibacterialEscherichia coli0.0039 - 0.025 mg/mL

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications to the pyrimidine ring can enhance biological activity. For instance, the introduction of electron-donating or withdrawing groups can significantly impact the compound's efficacy against various pathogens .

Properties

CAS No.

2901044-06-0

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

(1S)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

CPVSXCVIIHGLIH-WWPIYYJJSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl

Origin of Product

United States

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